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Compound of Interest

Compound Name: LDR102

Cat. No.: B15543129 Get Quote

A Note on Nomenclature: The term "LDR102" does not correspond to a recognized therapeutic

agent in oncology research. This guide will focus on IO102, a component of the investigational

cancer vaccine IO102-IO103, under the assumption that "LDR102" is a typographical error.

Audience: Researchers, scientists, and drug development professionals.

Core Concept: IO102-IO103, a Novel Immuno-
Oncologic Vaccine
IO102-IO103 is an investigational, off-the-shelf therapeutic cancer vaccine designed to

modulate the tumor microenvironment (TME) and enhance the body's anti-tumor immune

response. It is a dual-antigen vaccine composed of two distinct components:

IO102: Targets cells expressing Indoleamine 2,3-dioxygenase (IDO).

IO103: Targets cells expressing Programmed Death-Ligand 1 (PD-L1).

The overarching strategy of IO102-IO103 is to activate and expand T cells that can recognize

and eliminate both cancer cells and immunosuppressive cells within the TME that express IDO

and PD-L1.[1][2][3] This approach aims to overcome the immune tolerance that allows tumors

to evade destruction by the host's immune system.[4]
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Mechanism of Action in the Tumor
Microenvironment
The therapeutic effect of IO102-IO103 is predicated on the activation of a targeted T-cell

response against two key immunosuppressive pathways. Preclinical and clinical studies

suggest a synergistic anti-tumor effect when both IDO and PD-L1 pathways are targeted

simultaneously.[2][5]

Targeting the IDO Pathway with IO102
Indoleamine 2,3-dioxygenase (IDO) is an intracellular enzyme that catalyzes the initial and

rate-limiting step in the degradation of the essential amino acid tryptophan along the

kynurenine pathway.[4][6][7] In the context of cancer, IDO is often overexpressed by tumor cells

and immune cells in the TME.[8][9]

Immunosuppressive Functions of IDO:

Tryptophan Depletion: The depletion of tryptophan in the TME inhibits the proliferation and

function of effector T cells, which require this amino acid for their activity.

Kynurenine Production: The accumulation of kynurenine and its downstream metabolites

acts as a potent immunosuppressant, inducing T-cell apoptosis and promoting the

generation of regulatory T cells (Tregs).

IO102 is designed to stimulate a T-cell response against IDO-expressing cells, leading to their

destruction. This is expected to restore local tryptophan levels and reduce the concentration of

immunosuppressive kynurenine metabolites, thereby creating a more favorable environment for

an anti-tumor immune response.

Targeting the PD-L1 Pathway with IO103
Programmed Death-Ligand 1 (PD-L1) is a transmembrane protein that plays a crucial role in

immune checkpoint regulation.[10][11] It is expressed on a variety of cells, including cancer

cells and immune cells within the TME.[10]

Immunosuppressive Functions of PD-L1:
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T-Cell Exhaustion: The binding of PD-L1 on tumor cells to its receptor, PD-1, on activated T

cells delivers an inhibitory signal that leads to T-cell exhaustion and apoptosis.[10][11] This is

a primary mechanism by which tumors evade immune surveillance.[10]

Intrinsic Pro-Tumor Signaling: Emerging evidence suggests that PD-L1 on cancer cells can

also initiate its own intracellular signaling cascades that promote cancer stemness, epithelial-

to-mesenchymal transition (EMT), and resistance to chemotherapy.[12][13]

IO103 aims to induce a T-cell-mediated attack against PD-L1-expressing cells. The destruction

of these cells is intended to disrupt the PD-1/PD-L1 inhibitory axis, thereby reinvigorating the

anti-tumor activity of T cells.
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Mechanism of action of the IO102-IO103 vaccine.

Quantitative Data from Clinical Trials
IO102-IO103, in combination with anti-PD-1 therapy (pembrolizumab or nivolumab), has been

evaluated in several clinical trials across different cancer types. The following tables summarize

key efficacy data from these studies.
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Table 1: Phase 1/2 Study in Metastatic Melanoma (First-Line)

Endpoint IO102-IO103 + Nivolumab

Overall Response Rate (ORR) 80%

Complete Response Rate (CRR) 43%

Median Progression-Free Survival (mPFS) 25.5 months

Disease Control Rate (DCR) Not Reported

Source: Kjeldsen, et al. Nat Med 2021.

Table 2: Phase 2 Study in Head and Neck Squamous Cell Carcinoma (PD-L1 High, First-Line)

Endpoint IO102-IO103 + Pembrolizumab

Overall Response Rate (ORR) 44.4%

Complete Response Rate (CRR) Not Reported

Median Progression-Free Survival (mPFS) 6.6 months

Disease Control Rate (DCR) 66.7%

Source: IO Biotech, ESMO Congress 2024.

Table 3: Phase 2 Study in Non-Small Cell Lung Cancer (PD-L1 High, First-Line)

Endpoint IO102-IO103 + Pembrolizumab

Overall Response Rate (ORR) 48.4%

Complete Response Rate (CRR) 1 patient (out of 31)

6-month Progression-Free Survival (PFS) Rate 61%

Disease Control Rate (DCR) 80.6%

Source: Riess, et al. SITC 2024.
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Signaling Pathways
The efficacy of IO102-IO103 is rooted in its ability to counteract the immunosuppressive

signaling of the IDO and PD-L1 pathways.
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Simplified IDO signaling pathway in cancer.

PD-L1 Signaling Pathway in Cancer
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PD-1/PD-L1 signaling pathway at the immune synapse.

Experimental Protocols
The following are representative protocols for key experiments used in the preclinical and

clinical evaluation of cancer vaccines like IO102-IO103.

In Vivo Tumor Model for Vaccine Efficacy
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This protocol describes a common workflow for assessing the anti-tumor efficacy of a cancer

vaccine in a syngeneic mouse model.

Start

Subcutaneous inoculation
of tumor cells (e.g., B16 melanoma)

into syngeneic mice.

Allow tumors to establish
and reach a palpable size

(e.g., 50-100 mm³).

Randomize mice into
treatment groups (e.g., Vehicle,

Vaccine, Anti-PD-1, Combination).

Administer treatments
according to schedule

(e.g., weekly vaccination).

Monitor tumor growth
(caliper measurements) and

body weight 2-3 times weekly.

Endpoint: Tumors reach
pre-defined size limit.

Collect tumors and spleens for analysis.
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Workflow for in vivo vaccine efficacy studies.

ELISpot Assay for Antigen-Specific T-Cell Response
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the

frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure T-

cell responses to vaccination.

Methodology:

Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for

the cytokine of interest (e.g., IFN-γ).

Cell Plating: Peripheral blood mononuclear cells (PBMCs) from vaccinated subjects or

splenocytes from mice are plated in the wells.

Stimulation: Cells are stimulated in vitro with the vaccine peptides (e.g., IO102 and IO103

peptides) or control antigens.

Incubation: The plate is incubated to allow activated T-cells to secrete cytokines, which are

captured by the antibodies on the membrane.

Detection: A biotinylated detection antibody specific for the cytokine is added, followed by a

streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

Substrate Addition: A precipitating substrate is added, which forms a colored spot on the

membrane at the location of each cytokine-secreting cell.

Analysis: The spots are counted using an automated ELISpot reader, and the frequency of

antigen-specific T-cells is calculated.

Immunohistochemistry (IHC) for IDO and PD-L1
Expression
IHC is used to visualize the expression and localization of IDO and PD-L1 proteins in tumor

tissue.
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Methodology:

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned

onto glass slides.

Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is

rehydrated through a series of graded ethanol washes.

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.

Blocking: Endogenous peroxidase activity and non-specific antibody binding sites are

blocked.

Primary Antibody Incubation: The slides are incubated with a primary antibody specific for

either IDO1 or PD-L1.

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary

antibody is applied, followed by a chromogen (e.g., DAB), which produces a colored

precipitate at the site of the antigen.

Counterstaining and Mounting: The tissue is counterstained (e.g., with hematoxylin) to

visualize cell nuclei, dehydrated, and mounted with a coverslip.

Scoring: A pathologist scores the slides based on the percentage of positive tumor and/or

immune cells and the intensity of the staining.

Conclusion
IO102, as a key component of the IO102-IO103 cancer vaccine, represents a novel therapeutic

strategy that targets the immunosuppressive tumor microenvironment. By inducing a T-cell

response against cells expressing IDO and PD-L1, IO102-IO103 aims to dismantle two critical

mechanisms of tumor immune evasion. The promising clinical data, particularly in combination

with PD-1 checkpoint inhibitors, underscore the potential of this dual-antigen vaccine to

improve outcomes for patients with various advanced cancers. Further research and ongoing

clinical trials will continue to elucidate the full therapeutic potential and optimal application of

this innovative immuno-oncology approach.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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